molecular formula C6H3F3N2O2 B12942760 5-(Trifluoromethyl)pyrimidine-4-carboxylic acid

5-(Trifluoromethyl)pyrimidine-4-carboxylic acid

Cat. No.: B12942760
M. Wt: 192.10 g/mol
InChI Key: XLSNNEUKUUFHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Trifluoromethyl)pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C6H3F3N2O2 It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 5-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)pyrimidine-4-carboxylic acid typically involves the introduction of the trifluoromethyl group and the carboxylic acid group onto the pyrimidine ring. One common method involves the reaction of 5-bromo-4-chloropyrimidine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The resulting intermediate is then hydrolyzed to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and more efficient purification techniques can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit enzymes involved in DNA replication or protein synthesis, leading to the suppression of cancer cell growth . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethyl)pyrimidine-4-carboxylic acid is unique due to the combination of the trifluoromethyl group and the carboxylic acid group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H3F3N2O2

Molecular Weight

192.10 g/mol

IUPAC Name

5-(trifluoromethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)3-1-10-2-11-4(3)5(12)13/h1-2H,(H,12,13)

InChI Key

XLSNNEUKUUFHJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)C(=O)O)C(F)(F)F

Origin of Product

United States

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